![molecular formula C17H30Cl2N2O3Si2 B14301588 N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 116422-00-5](/img/structure/B14301588.png)
N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of 3,4-dichloroaniline with bis(2-hydroxyethyl)urea in the presence of a silylating agent such as trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Step 1: 3,4-Dichloroaniline is reacted with bis(2-hydroxyethyl)urea in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with trimethylsilyl chloride to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.
科学研究应用
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trimethylsilyl groups can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Similar in structure but lacks the trimethylsilyl groups.
N-(3,4-Dichlorophenyl)-N’-(2-(2-hydroxyethoxy)ethyl)urea: Contains hydroxyethoxy groups instead of trimethylsilyl groups.
Uniqueness
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the presence of both dichlorophenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance the compound’s stability and solubility, making it more versatile for various applications.
属性
CAS 编号 |
116422-00-5 |
|---|---|
分子式 |
C17H30Cl2N2O3Si2 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1,1-bis(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C17H30Cl2N2O3Si2/c1-25(2,3)23-11-9-21(10-12-24-26(4,5)6)17(22)20-14-7-8-15(18)16(19)13-14/h7-8,13H,9-12H2,1-6H3,(H,20,22) |
InChI 键 |
FIAODRCVPIELCJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


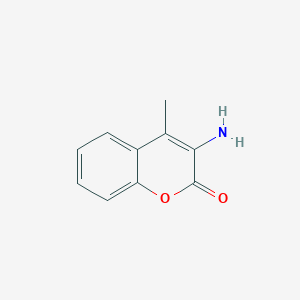
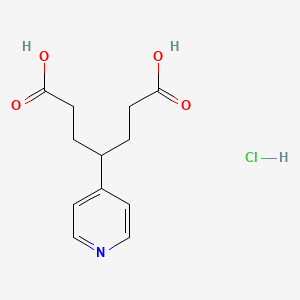
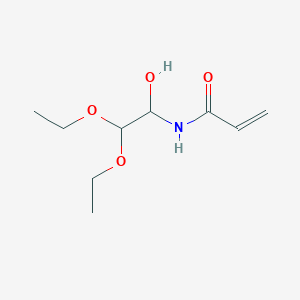
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
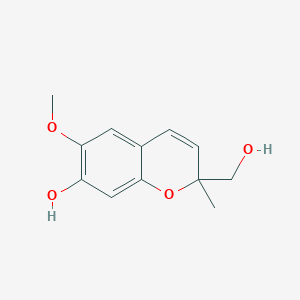
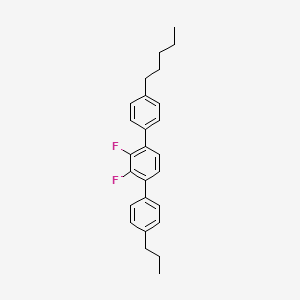
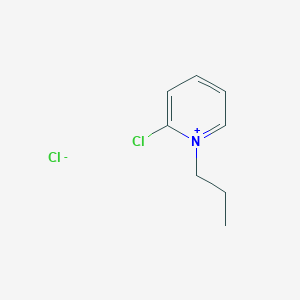

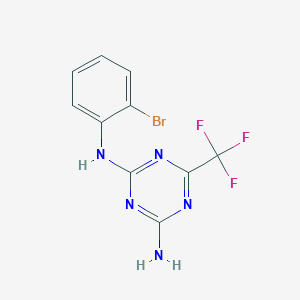
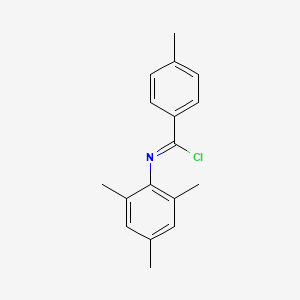
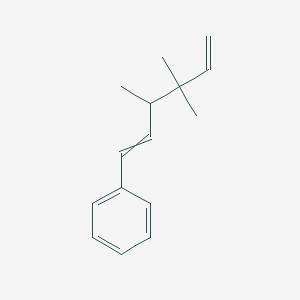
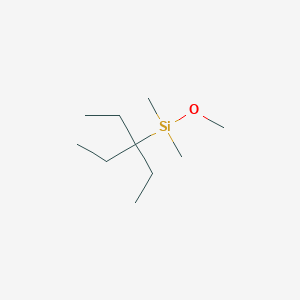
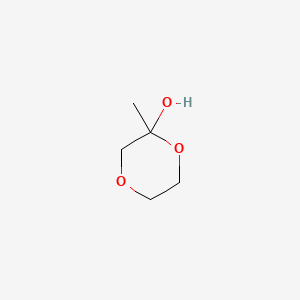
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
